molecular formula C14H22ClNO2 B3135596 (R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride CAS No. 401916-47-0

(R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride

Cat. No.: B3135596
CAS No.: 401916-47-0
M. Wt: 271.78 g/mol
InChI Key: NPVGFMZLBRNQHM-UTONKHPSSA-N
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Description

(R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride is a chiral amino acid derivative with a molecular formula of C14H21NO2·HCl and a molecular weight of 271.78 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride typically involves the following steps:

  • Boc Protection: : The amino group of the starting amino acid is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

  • Coupling Reaction: : The protected amino acid undergoes a coupling reaction with a suitable reagent, such as a boronic acid derivative, using a palladium catalyst in a Suzuki–Miyaura coupling reaction.

  • Deprotection: : The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the free amino acid.

  • Hydrochloride Formation: : The free amino acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Electrophilic reagents such as nitric acid (HNO3) or bromine (Br2) are employed, often in the presence of a catalyst.

Major Products Formed:
  • Oxidation: : Formation of amine oxides.

  • Reduction: : Production of alcohols.

  • Substitution: : Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a chiral auxiliary in stereoselective reactions.

  • Biology: : Employed in the study of enzyme mechanisms and protein interactions.

  • Medicine: : Investigated for its potential therapeutic properties, including its role in drug design and development.

  • Industry: : Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which (R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

(R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride is unique due to its chiral structure and specific functional groups. Similar compounds include:

  • (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester: : Used as a chiral auxiliary in dynamic kinetic resolution reactions.

  • (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate: : Employed in stereoselective carbon-carbon bond formation reactions.

Properties

IUPAC Name

(3R)-3-amino-4-(4-tert-butylphenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17;/h4-7,12H,8-9,15H2,1-3H3,(H,16,17);1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVGFMZLBRNQHM-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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